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Compound Name: 1,2-Dibutoxyanthracene

Cat. No.: B15403172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties

of 9,10-Dibutoxyanthracene (DBA), a fluorescent molecule of interest in various scientific and

pharmaceutical applications. This document details its absorption and emission characteristics,

quantum yield, and fluorescence lifetime, alongside the experimental protocols for their

determination. Visual diagrams are provided to illustrate key processes and workflows.

Core Photophysical Properties
9,10-Dibutoxyanthracene is an aromatic hydrocarbon characterized by an anthracene core

substituted with two butoxy groups at the 9 and 10 positions. These substituents influence the

molecule's electronic and photophysical behavior.[1] DBA is known for its use as an electron

transfer sensitizer in photopolymerization and has potential as a UVA absorber, with a

characteristic absorption range between 360 and 400 nm.[2]

Quantitative Photophysical Data
Comprehensive experimental data on the specific photophysical parameters of 9,10-

Dibutoxyanthracene are not readily available in the reviewed literature. However, data for

structurally related 9,10-disubstituted anthracene derivatives can provide valuable insights. For

comparison, the photophysical properties of 9,10-diphenylanthracene (DPA) and anthracene
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are presented below. It is important to note that the substitution of the bulky phenyl groups with

more flexible butoxy chains is expected to influence these properties.

Property
9,10-
Diphenylanthracen
e (in Cyclohexane)

Anthracene (in
Ethanol)

9,10-
Dibutoxyanthracen
e

Absorption Maxima

(λabs)
373 nm[3] 356 nm

~385, 405 nm

(estimated from

spectrum)[1]

Molar Extinction

Coefficient (ε)

14,000 M-1cm-1 at

372.5 nm
Not specified Not available

Emission Maxima

(λem)
426 nm[3] 397 nm Not available

Fluorescence

Quantum Yield (Φf)
0.90 0.27[4] Not available

Fluorescence Lifetime

(τf)
7.5 ns[5] ~4 ns[6] Not available

Note: The absorption maxima for 9,10-Dibutoxyanthracene are estimated from a provided UV

absorption spectrum.[1] Specific quantitative data for molar extinction coefficient, emission

maxima, fluorescence quantum yield, and fluorescence lifetime for 9,10-Dibutoxyanthracene

were not found in the surveyed literature.

Experimental Protocols
The following sections detail the standard methodologies for measuring the key photophysical

properties of fluorescent molecules like 9,10-Dibutoxyanthracene.

UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the molar extinction

coefficient of a compound.

Methodology:
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Sample Preparation: Prepare a series of solutions of 9,10-Dibutoxyanthracene in a non-polar

solvent (e.g., cyclohexane or toluene) of known concentrations (typically in the range of 10-6

to 10-4 M).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:

Fill a quartz cuvette with the pure solvent to record a baseline.

Record the absorption spectra of each solution against the solvent blank over a

wavelength range that covers the near-UV and visible regions (e.g., 250-500 nm). The

absorbance at the absorption maximum should ideally be kept below 1 to ensure linearity.

Data Analysis:

Identify the wavelengths of maximum absorbance (λabs).

The molar extinction coefficient (ε) can be calculated at each λabs using the Beer-Lambert

law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path

length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should

yield a straight line with a slope equal to εl.

Sample Preparation

Measurement Data Analysis

9,10-Dibutoxyanthracene Serial Dilutions

Solvent (e.g., Cyclohexane)

UV-Vis Spectrophotometer Record Baseline (Solvent) Record Absorption Spectra Plot Absorbance vs. Wavelength Apply Beer-Lambert Law (A=εcl) Determine λ_abs and ε

Click to download full resolution via product page

Workflow for UV-Vis Absorption Spectroscopy.
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Fluorescence Spectroscopy
This method is employed to measure the excitation and emission spectra of a fluorescent

compound.

Methodology:

Sample Preparation: Prepare a dilute solution of 9,10-Dibutoxyanthracene in a suitable

solvent. The absorbance of the solution at the excitation wavelength should be low (typically

< 0.1) to avoid inner filter effects.

Instrumentation: Use a spectrofluorometer.

Measurement:

Emission Spectrum: Excite the sample at a fixed wavelength (one of the absorption

maxima, e.g., 385 nm) and scan the emission monochromator to record the fluorescence

intensity as a function of wavelength.

Excitation Spectrum: Set the emission monochromator to a fixed wavelength (one of the

emission maxima) and scan the excitation monochromator to record the fluorescence

intensity as a function of the excitation wavelength.

Data Analysis:

Identify the wavelength of maximum emission intensity (λem) from the emission spectrum.

The corrected excitation spectrum should be similar in shape to the absorption spectrum.

Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The

relative method, using a well-characterized standard, is commonly employed.

Methodology:

Standard Selection: Choose a fluorescence standard with a known quantum yield and with

absorption and emission properties similar to the sample. For a blue-emitting compound like
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a 9,10-disubstituted anthracene, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or anthracene in

ethanol (Φf = 0.27) are common choices.[4]

Sample Preparation: Prepare a series of solutions of both the sample (9,10-

Dibutoxyanthracene) and the standard in the same solvent (if possible) with absorbances at

the excitation wavelength ranging from 0.01 to 0.1.

Measurement:

Record the absorption spectra of all solutions.

Record the corrected fluorescence emission spectra of all solutions, exciting at the same

wavelength for both the sample and the standard.

Data Analysis:

Integrate the area under the corrected emission spectra for both the sample and the

standard.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard. The plots should be linear.

The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the

gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the

refractive index of the solvent.

Preparation Measurement Data Analysis

DBA Solutions Record Absorption Spectra

Record Corrected Fluorescence SpectraStandard Solutions (e.g., Quinine Sulfate) Integrate Emission Spectra Plot Integrated Intensity vs. Absorbance Calculate Gradients (Grad) Apply Quantum Yield Equation
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Workflow for Relative Quantum Yield Determination.

Fluorescence Lifetime Measurement
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before

returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most

common technique for its measurement.

Methodology:

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a

picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon

avalanche diode), and timing electronics.

Measurement:

Excite a dilute solution of 9,10-Dibutoxyanthracene with short light pulses at a high

repetition rate.

The detector registers the arrival time of individual fluorescence photons relative to the

excitation pulse.

This process is repeated for a large number of excitation cycles to build up a histogram of

photon arrival times.

Data Analysis:

The resulting histogram represents the fluorescence decay curve.

This decay curve is then fitted to an exponential function (or a sum of exponentials for

more complex systems) to extract the fluorescence lifetime(s). Deconvolution with the

instrument response function (IRF) is necessary for accurate determination of short

lifetimes.

Photodegradation Pathway
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Upon exposure to UV light in the presence of oxygen, 9,10-Dibutoxyanthracene undergoes

photodegradation. The primary pathway involves the formation of an endoperoxide.[2] This

process is believed to proceed via the interaction of the excited state of DBA with molecular

oxygen to generate singlet oxygen (1O2), which then reacts with a ground-state DBA molecule.

[1] The resulting endoperoxide can further decompose upon continued irradiation.[2]

Photodegradation pathway of 9,10-Dibutoxyanthracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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